molecular formula C8H7ClN4O4 B2630144 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol CAS No. 378201-55-9

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol

Cat. No.: B2630144
CAS No.: 378201-55-9
M. Wt: 258.62
InChI Key: NNUHMROEIBTAEX-UHFFFAOYSA-N
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Description

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is a chemical compound known for its unique structure and properties It contains a benzoxadiazole ring substituted with a chloro and nitro group, and an ethanolamine moiety

Mechanism of Action

Target of Action

The primary target of 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is glucose transporters in cells . This compound is a fluorescent D-glucose analog, which means it can bind to glucose transporters and be taken up by cells .

Mode of Action

This compound: interacts with its targets by mimicking the structure of D-glucose . Once it binds to the glucose transporters, it is taken up by the cell . The compound’s fluorescent activity can then be detected, providing a measure of glucose uptake .

Biochemical Pathways

The biochemical pathway affected by This compound is the glucose uptake pathway . By mimicking D-glucose, this compound can be taken up by cells in the same way as glucose . This allows it to interfere with the normal functioning of the glucose uptake pathway .

Pharmacokinetics

The ADME properties of This compound Given its structural similarity to d-glucose, it is likely that it shares similar pharmacokinetic properties . This would include being taken up by cells via glucose transporters, metabolized within the cell, and eventually excreted .

Result of Action

The primary result of the action of This compound is the disruption of normal glucose uptake by cells . This can have a variety of effects, depending on the specific cell type and its reliance on glucose for energy .

Action Environment

The action of This compound can be influenced by a variety of environmental factors. For example, the presence of other glucose analogs could compete with the compound for binding to glucose transporters . Additionally, the pH and temperature of the environment could potentially affect the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol typically involves the reaction of 7-chloro-4-nitro-2,1,3-benzoxadiazole with ethanolamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols in the presence of a base.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of azido or thiol-substituted derivatives.

    Reduction: Formation of 2-[(7-chloro-4-amino-2,1,3-benzoxadiazol-5-yl)amino]ethanol.

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

Scientific Research Applications

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is widely used in scientific research, particularly in:

    Fluorescence Studies: Due to its benzoxadiazole ring, it exhibits fluorescence properties, making it useful as a fluorescent probe in biochemical assays.

    Biochemical Research: It is used to study enzyme activities and cellular processes.

    Medical Research:

    Industrial Applications: Used in the development of fluorescent dyes and markers for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanol
  • 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol
  • 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-2-methyl-1-propanol

Uniqueness

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is unique due to its specific substitution pattern on the benzoxadiazole ring, which imparts distinct fluorescence properties and reactivity. This makes it particularly valuable in applications requiring precise and reliable fluorescent labeling.

Properties

IUPAC Name

2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O4/c9-4-3-5(10-1-2-14)8(13(15)16)7-6(4)11-17-12-7/h3,10,14H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUHMROEIBTAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1NCCO)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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